2-Methyl-4-(methylamino)pyrimidine-5-carbonitrile
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Overview
Description
2-Methyl-4-(methylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylamino)pyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-chloropyrimidine with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylamino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-methyl-4-(methylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-5-10-4-6(3-8)7(9-2)11-5/h4H,1-2H3,(H,9,10,11) |
InChI Key |
CCGGERJFMBJQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC)C#N |
Origin of Product |
United States |
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